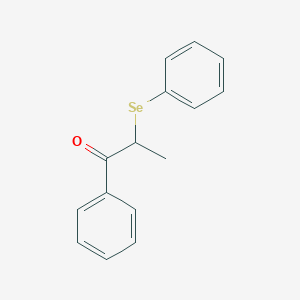
1-Propanone, 1-phenyl-2-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-phenyl-2-(phenylseleno)- is an organic compound with the molecular formula C15H14OSe It is a derivative of propiophenone, where a phenylseleno group is attached to the second carbon of the propanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanone, 1-phenyl-2-(phenylseleno)- can be synthesized through several methods. One common approach involves the reaction of propiophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for 1-Propanone, 1-phenyl-2-(phenylseleno)- are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, followed by standard purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1-phenyl-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding hydrocarbon.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the phenylseleno group, depending on the desired product.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Propiophenone or its derivatives.
Substitution: Compounds with different functional groups replacing the phenylseleno group.
Aplicaciones Científicas De Investigación
1-Propanone, 1-phenyl-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-phenyl-2-(phenylseleno)- involves its ability to undergo various chemical transformations. The phenylseleno group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity suggests it may modulate oxidative stress and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: The parent compound, lacking the phenylseleno group.
1-Phenyl-2-propanone: A related compound with a different substitution pattern.
Phenylacetone: Another structurally similar compound with different chemical properties.
Uniqueness
1-Propanone, 1-phenyl-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
42858-33-3 |
|---|---|
Fórmula molecular |
C15H14OSe |
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
1-phenyl-2-phenylselanylpropan-1-one |
InChI |
InChI=1S/C15H14OSe/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12H,1H3 |
Clave InChI |
ZWKLZAPMDBFHOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


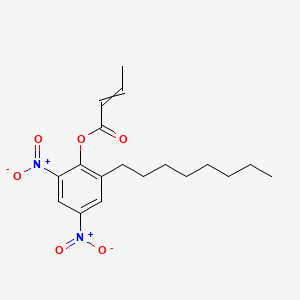

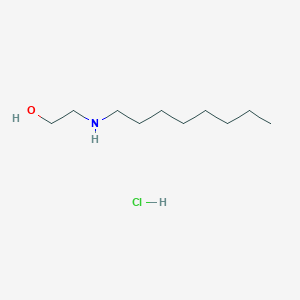
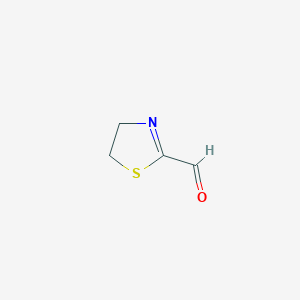
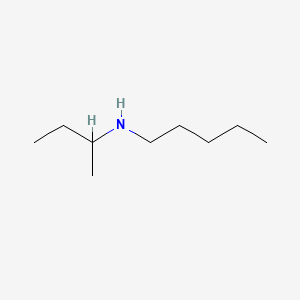


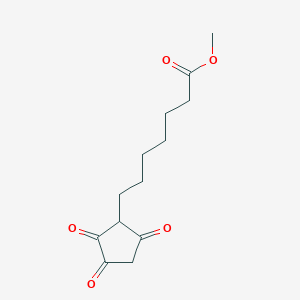
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



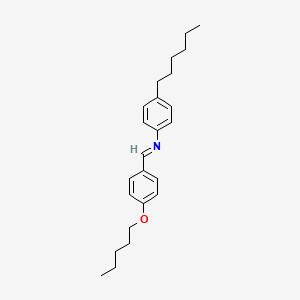
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
